molecular formula C12H11BFNO3 B2395126 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid CAS No. 1206776-48-8

2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid

Cat. No.: B2395126
CAS No.: 1206776-48-8
M. Wt: 247.03
InChI Key: QJFKIFYWGAFODB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is catalyzed by a transition metal, typically palladium .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of boronic acids with aldehydes and ketones, leading to the formation of new carbon-nitrogen bonds .

Pharmacokinetics

It’s known that boronic acids and their esters are marginally stable in water and their hydrolysis rate is influenced by the substituents in the aromatic ring and the ph of the solution . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would be influenced by these factors.

Result of Action

The formation of new carbon-carbon and carbon-nitrogen bonds through suzuki-miyaura cross-coupling and the formation of oximes and hydrazones could potentially lead to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the pH of the solution can significantly affect the rate of hydrolysis of boronic esters . Additionally, the Suzuki-Miyaura cross-coupling reaction is known to be influenced by the presence of a transition metal catalyst, typically palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as palladium acetate, a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient catalysts and ligands can further enhance the reaction efficiency and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFKIFYWGAFODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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